N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione moiety fused with a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb, yielding the desired product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of eco-friendly catalysts and solvent-free conditions has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmaceutical and industrial applications .
Scientific Research Applications
Pharmaceuticals: The compound exhibits promising biological activities, including antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Materials Science: The compound is used in the development of photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
What sets 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione apart is its unique combination of the isoindoline-1,3-dione and tetrahydroquinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15-14(9-10-5-1-4-8-13(10)18-15)19-16(21)11-6-2-3-7-12(11)17(19)22/h1-8,14H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQMCKSTUILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.